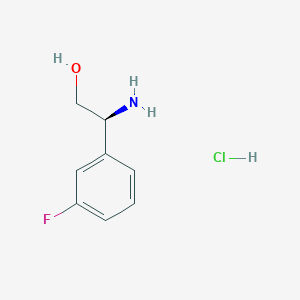![molecular formula C17H17N3OS2 B2399600 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide CAS No. 2097912-18-8](/img/structure/B2399600.png)
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide” is a complex organic molecule that contains several interesting structural components, including a thiophene ring, a pyrrolidine ring, and a benzothiazole ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom . Thiophene is a five-membered ring with one sulfur atom . Benzothiazole is a fused ring system that contains a benzene ring attached to a thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific substituents present on the rings. For example, the thiophene ring is known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling reactions .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
The compound has been utilized as a key intermediate or structural motif in the synthesis of various heterocyclic compounds. For example, it serves as a foundation for the creation of new tetrahydropyrimidine-2-thione derivatives and their subsequent transformation into complex structures such as thiazolo[3,2-a]pyrimidines and benzothiazepines, showcasing its versatility in organic synthesis (A. Fadda et al., 2013).
Potential in Drug Development
The structure has also been explored in the development of pharmacologically active molecules. For example, derivatives have been studied for their potential as antiallergic agents, demonstrating significant activity in animal models which indicates its relevance in medicinal chemistry research (Y. Honma et al., 1983).
Radiosynthesis for PET Tracers
In the field of radiopharmaceuticals, derivatives of the compound have been radiosynthesized for potential use as PET tracers, aiming to target specific receptors in the brain. Although these efforts have shown challenges in brain uptake, they highlight the chemical's utility in developing diagnostic tools (Fei Liu et al., 2012).
Antimicrobial and Antioxidant Activity
Further studies have investigated its derivatives for antimicrobial and antioxidant activities, suggesting its potential as a lead compound for developing new therapeutic agents. Some synthesized derivatives have shown potent activity against various bacterial strains, including M. tuberculosis, and also exhibited antioxidant properties, which could be beneficial in treating or preventing oxidative stress-related diseases (Yahya Nural et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c21-17(13-1-2-15-16(7-13)23-11-18-15)19-14-3-5-20(9-14)8-12-4-6-22-10-12/h1-2,4,6-7,10-11,14H,3,5,8-9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLAEPUGOKACIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(C=C2)N=CS3)CC4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
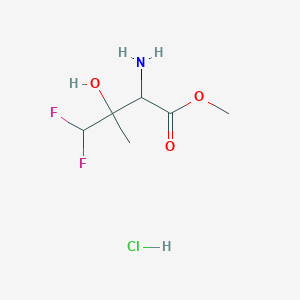
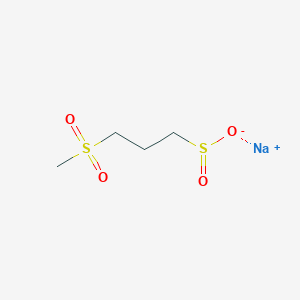

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)
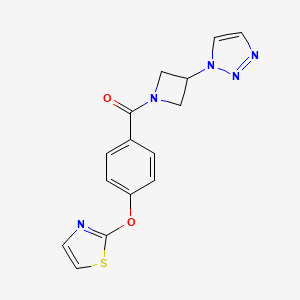
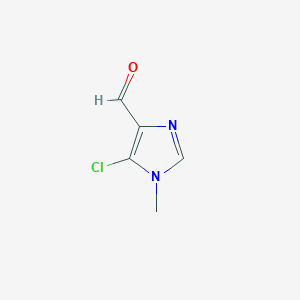
![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)
![2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2399531.png)
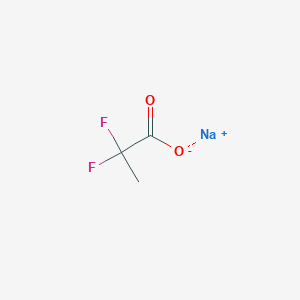
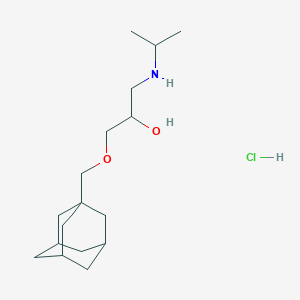

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2399537.png)
